

An In-depth Technical Guide to the Chemical Structure of Drechslerin Compounds

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Compound of Interest

Compound Name: *Drechslerine A*

Cat. No.: *B1163489*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structures, biological activities, and experimental protocols related to Drechslerin compounds, a family of sesquiterpenoids isolated from the fungus *Drechslera dematioidea*. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Core Chemical Structures of Drechslerin Compounds

The Drechslerins are a series of sesquiterpenoid natural products. The core structures of Drechslerins A through G, as elucidated by spectroscopic methods, are presented below. These compounds were first isolated from the algicolous fungus *Drechslera dematioidea*.^[1]

Drechslerin A

- Molecular Formula: $C_{15}H_{24}O_2$
- Core Scaffold: A tricyclic sesquiterpenoid structure.

Drechslerin B

- Molecular Formula: $C_{15}H_{22}O_3$

- Structural Features: Differs from Drechslerin A by the presence of a lactone function.[1]

Drechslerin C

- Molecular Formula: C₁₄H₂₄O₂

Drechslerin D

- Molecular Formula: C₁₅H₂₂O₃

Drechslerin E

- Molecular Formula: C₁₇H₂₆O₄
- Structural Features: An acetal derivative of Drechslerin D.[1]

Drechslerin F

- Molecular Formula: C₁₅H₂₄O₃

Drechslerin G

- Molecular Formula: C₁₇H₂₆O₄

Quantitative Data on Biological Activity

Drechslerin E and Drechslerin G have been reported to exhibit antiplasmodial activity against *Plasmodium falciparum*, the parasite responsible for malaria.[1] The following table summarizes the available quantitative data.

Compound	Target Organism	Strain(s)	Activity Type	IC ₅₀ (μM)	Citation
Drechslerin E	<i>Plasmodium falciparum</i>	K1, NF54	Antiplasmodial	Data not available	[1]
Drechslerin G	<i>Plasmodium falciparum</i>	K1, NF54	Antiplasmodial	Data not available	[1]

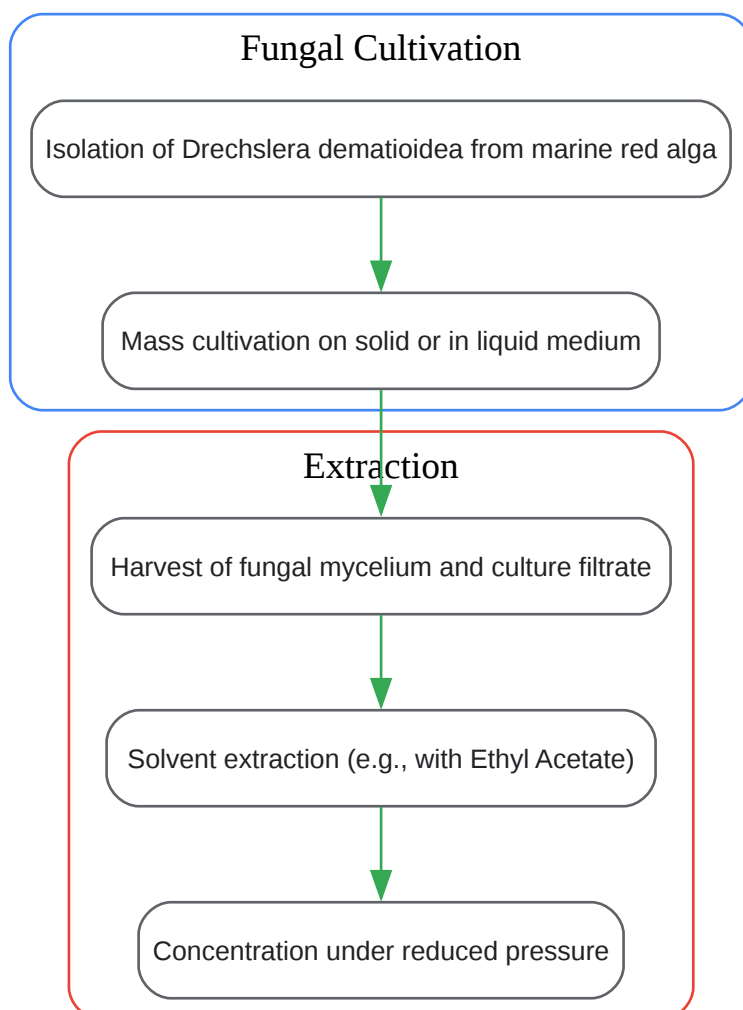
Note: While the antiplasmodial activity has been reported, the specific IC₅₀ values were not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and structure elucidation of Drechslerin compounds, based on standard practices for fungal secondary metabolite research.

Fungal Cultivation and Extraction

A generalized workflow for the cultivation of *Drechslera dematioidea* and extraction of its secondary metabolites is presented below.



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Fig. 1: Generalized workflow for fungal cultivation and extraction.

Isolation of Drechslerin Compounds

The crude extract obtained is subjected to various chromatographic techniques to isolate the individual Drechslerin compounds.

- **Initial Fractionation:** The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).
- **Purification:** The resulting fractions are further purified by repeated column chromatography, often using different stationary phases like Sephadex LH-20.
- **Final Purification:** High-performance liquid chromatography (HPLC), usually with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients), is employed to obtain the pure compounds.

Structure Elucidation

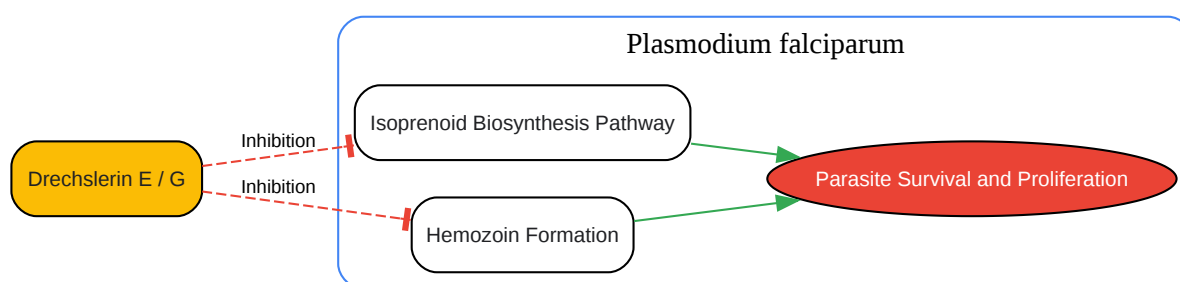
The chemical structures of the isolated Drechslerin compounds are determined using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of each compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **1D NMR:** ^1H and ^{13}C NMR spectra provide information about the proton and carbon environments in the molecule.
 - **2D NMR:** Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms and the overall carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect

Spectroscopy) experiments are used to determine the relative stereochemistry of the molecules.

Signaling Pathways and Mechanism of Action

The antiplasmodial activity of sesquiterpenoids is an area of active research. While the specific mechanism of action for the Drechslerins has not been elucidated, several potential pathways have been proposed for this class of compounds. One plausible mechanism involves the inhibition of essential biosynthetic pathways in the parasite, such as the isoprenoid biosynthesis pathway, which is vital for the production of various essential molecules. Another potential target is the parasite's process of hemozoin formation, which is crucial for its survival within red blood cells.



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Fig. 2: Plausible antiplasmodial mechanisms of action for sesquiterpenoids.

This guide provides a foundational understanding of the chemical structures and biological activities of Drechslerin compounds. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.

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References

- 1. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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